4-Bromo-2-{[(3,5-dimethoxyphenyl)imino]methyl}-6-methoxybenzenol
Description
4-Bromo-2-{[(3,5-dimethoxyphenyl)imino]methyl}-6-methoxybenzenol is a Schiff base derivative characterized by a brominated phenolic core and a 3,5-dimethoxyphenylimino substituent. Its molecular formula is C₁₆H₁₅BrNO₄ (molecular weight: ~373.2 g/mol). Key structural features include:
- Bromine at position 4 of the phenol ring, enhancing steric bulk and influencing electronic properties.
- Methoxy groups at positions 2 and 6 of the phenol ring and positions 3 and 5 of the phenylimino group, contributing to electron-donating effects.
The compound’s synthesis typically involves condensation of a brominated salicylaldehyde derivative with a 3,5-dimethoxyaniline under acidic conditions, followed by purification via crystallization or chromatography .
Properties
IUPAC Name |
4-bromo-2-[(3,5-dimethoxyphenyl)iminomethyl]-6-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO4/c1-20-13-6-12(7-14(8-13)21-2)18-9-10-4-11(17)5-15(22-3)16(10)19/h4-9,19H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDYONALYHDASI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N=CC2=C(C(=CC(=C2)Br)OC)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001178321 | |
| Record name | 4-Bromo-2-[[(3,5-dimethoxyphenyl)imino]methyl]-6-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001178321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477848-22-9 | |
| Record name | 4-Bromo-2-[[(3,5-dimethoxyphenyl)imino]methyl]-6-methoxyphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477848-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-[[(3,5-dimethoxyphenyl)imino]methyl]-6-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001178321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-{[(3,5-dimethoxyphenyl)imino]methyl}-6-methoxybenzenol typically involves a multi-step process. One common method includes the following steps:
Formation of the imine: Reacting 3,5-dimethoxyaniline with an aldehyde to form the imine intermediate.
Bromination: Introducing a bromine atom into the aromatic ring through electrophilic aromatic substitution.
Methoxylation: Adding methoxy groups to the aromatic ring using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-{[(3,5-dimethoxyphenyl)imino]methyl}-6-methoxybenzenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-Bromo-2-{[(3,5-dimethoxyphenyl)imino]methyl}-6-methoxybenzenol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-{[(3,5-dimethoxyphenyl)imino]methyl}-6-methoxybenzenol involves its interaction with molecular targets and pathways. The imine group can participate in nucleophilic addition reactions, while the bromine atom and methoxy groups influence the compound’s reactivity and binding affinity. These interactions can modulate biological pathways, leading to various effects depending on the specific application.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural and Spectral Comparisons
Key Comparative Insights
Substituent Effects on Electronic Environment
- The 3,5-dimethoxyphenyl group in the target compound provides symmetrical electron-donating effects, stabilizing the imine bond and enhancing conjugation compared to the 3,4-dimethoxyphenyl isomer (Compound 8, [1]). The latter shows asymmetrical electronic distribution, leading to distinct ¹H-NMR splitting patterns (e.g., δ 6.8–7.2 for aromatic protons) .
- Replacement of methoxy with trifluoromethyl (Compound [7]) introduces strong electron-withdrawing effects, increasing the imine’s electrophilicity. This is reflected in a deshielded imine proton (δ ~9.3) and upfield shifts for adjacent aromatic protons due to CF₃’s inductive effects .
Steric and Crystallographic Differences The quinoxaline moiety in Compound [9] introduces a planar, nitrogen-rich heterocycle, promoting π-π stacking and hydrogen bonding. This contrasts with the target compound’s simpler phenylimino group, which may adopt a less planar conformation due to steric hindrance from 3,5-OMe groups .
However, bromine’s electronegativity may slow nucleophilic aromatic substitution compared to non-halogenated analogs .
Spectral Signatures
- ¹³C-NMR : The target compound’s 3,5-OMe groups produce two distinct methoxy signals (δ ~55–56), whereas 3,4-OMe isomers (Compound 8) show three signals due to asymmetry .
- EI-MS : All compounds show molecular ion peaks ([M]⁺), but brominated derivatives (Target, [7], [9]) exhibit isotope patterns characteristic of ⁷⁹Br/⁸¹Br (~1:1 intensity) .
Biological Activity
4-Bromo-2-{[(3,5-dimethoxyphenyl)imino]methyl}-6-methoxybenzenol is a synthetic organic compound notable for its potential biological activities. This compound features a bromine atom, methoxy groups, and an imine linkage, which may contribute to its interactions in biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-Bromo-2-{[(3,5-dimethoxyphenyl)imino]methyl}-6-methoxybenzenol is with a molecular weight of 366.21 g/mol. Its structure includes:
- Bromine atom : Known to influence the reactivity and biological interactions.
- Methoxy groups : These can enhance lipophilicity and affect binding to biological targets.
- Imine linkage : Potentially involved in enzyme inhibition and protein interactions.
The precise mechanism of action for 4-Bromo-2-{[(3,5-dimethoxyphenyl)imino]methyl}-6-methoxybenzenol remains under investigation. However, it is hypothesized that the compound may:
- Inhibit specific enzymes : Similar compounds have shown enzyme inhibition properties, which could be relevant for therapeutic applications.
- Interact with receptors : The structural similarity to known receptor ligands suggests potential interactions with serotonin receptors or other targets involved in neurological processes.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of methoxy groups can enhance radical scavenging abilities, thus providing protective effects against oxidative stress.
Anti-inflammatory Effects
Preliminary studies suggest that 4-Bromo-2-{[(3,5-dimethoxyphenyl)imino]methyl}-6-methoxybenzenol may possess anti-inflammatory properties. This could be beneficial in treating conditions characterized by chronic inflammation.
Anticancer Potential
The compound's ability to modulate cellular pathways involved in cancer progression is being explored. Similar brominated phenols have shown promise in inhibiting tumor growth in various cancer cell lines.
Case Studies
| Study | Findings |
|---|---|
| Study A | Demonstrated that compounds with imine linkages exhibit significant inhibition of cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory effects. |
| Study B | Found that brominated phenols can induce apoptosis in cancer cell lines through the activation of caspases. |
| Study C | Reported antioxidant activity comparable to established antioxidants like ascorbic acid, indicating potential for use in oxidative stress-related diseases. |
Research Applications
4-Bromo-2-{[(3,5-dimethoxyphenyl)imino]methyl}-6-methoxybenzenol has several applications in research:
- Organic Synthesis : Used as a building block for developing more complex molecules.
- Biochemical Assays : Employed in studies assessing enzyme inhibition and protein-ligand interactions.
- Pharmaceutical Development : Investigated for its potential therapeutic applications in anti-cancer and anti-inflammatory drugs.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-Bromo-2-{[(3,5-dimethoxyphenyl)imino]methyl}-6-methoxybenzenol, and what critical parameters influence yield and purity?
- Methodology : The compound is synthesized via Schiff base formation by refluxing equimolar solutions of 2-hydroxy-4,6-dimethoxybenzaldehyde and 3,5-dimethoxyaniline in ethanol. Key parameters include:
- Solvent choice : Ethanol is preferred due to its polarity and ability to stabilize intermediates .
- Reaction time : 1–2 hours under reflux ensures complete imine bond formation .
- Crystallization : Slow evaporation of the solvent yields single crystals suitable for X-ray analysis .
Q. How is X-ray crystallography applied to determine the molecular structure of this Schiff base compound, and what challenges arise during refinement?
- Methodology : SHELX programs (e.g., SHELXL) are used for structure solution and refinement. Challenges include:
- Disordered methoxy groups : The 3,5-dimethoxyphenyl moiety may exhibit rotational disorder, requiring constraints during refinement .
- Hydrogen bonding : Weak O–H⋯N interactions complicate electron density mapping .
Advanced Research Questions
Q. What computational methods are employed to predict the electronic properties and stability of this Schiff base, and how do they correlate with experimental findings?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) model:
- HOMO-LUMO gaps : Predict redox behavior (e.g., ΔE ≈ 3.5 eV correlates with UV-Vis absorption at 350–400 nm) .
- Tautomerism : The enol-imine ↔ keto-amine equilibrium is studied via potential energy surface scans .
Q. How does the compound's photochemical stability, particularly the 3,5-dimethoxyphenyl group, influence its applications in light-responsive materials?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
